molecular formula C20H19FN2O3S B11213856 ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11213856
M. Wt: 386.4 g/mol
InChI Key: MSYUJBRIVGNFNE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a thioxo group, and a benzoxadiazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazocine ring.

    Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Fluorophenyl Substitution: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, typically using a fluorinated aromatic compound and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thioxo group can participate in redox reactions. The benzoxadiazocine ring provides structural rigidity, allowing for precise interactions with target molecules.

Comparison with Similar Compounds

Ethyl 3-(3-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a fluorophenyl group and a thioxo group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19FN2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 10-(3-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate

InChI

InChI=1S/C20H19FN2O3S/c1-3-25-18(24)16-17-14-9-4-5-10-15(14)26-20(16,2)23(19(27)22-17)13-8-6-7-12(21)11-13/h4-11,16-17H,3H2,1-2H3,(H,22,27)

InChI Key

MSYUJBRIVGNFNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC(=CC=C4)F)C

Origin of Product

United States

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